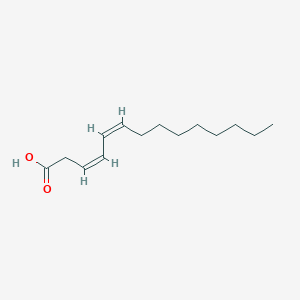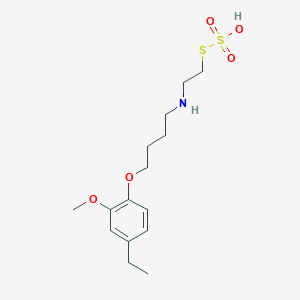
Thiosulfuric acid, S-(2-((4-(ethyl-2-methoxyphenoxy)butyl)amino)ethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiosulfuric acid, S-(2-((4-(ethyl-2-methoxyphenoxy)butyl)amino)ethyl) ester is a complex organosulfur compound It is characterized by the presence of a thiosulfuric acid moiety linked to an aminoethyl group, which is further connected to an ethyl-2-methoxyphenoxybutyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiosulfuric acid, S-(2-((4-(ethyl-2-methoxyphenoxy)butyl)amino)ethyl) ester typically involves multiple steps. One common approach is the reaction of thiosulfuric acid with an appropriate amine derivative. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Thiosulfuric acid, S-(2-((4-(ethyl-2-methoxyphenoxy)butyl)amino)ethyl) ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfonic acid derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of thiol derivatives.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce thiol derivatives.
Scientific Research Applications
Thiosulfuric acid, S-(2-((4-(ethyl-2-methoxyphenoxy)butyl)amino)ethyl) ester has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as in drug development or as a diagnostic tool.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of thiosulfuric acid, S-(2-((4-(ethyl-2-methoxyphenoxy)butyl)amino)ethyl) ester involves its interaction with molecular targets and pathways within a system. The compound may exert its effects through binding to specific receptors or enzymes, leading to a cascade of biochemical reactions. The exact pathways and targets can vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- Thiosulfuric acid, S-(2-((4-(4-methylcyclohexyl)butyl)amino)ethyl) ester
- Thiosulfuric acid, S-(2-(butylamino)ethyl) ester
- Thiosulfuric acid, S-(2-((4-(2-hydroxyphenyl)butyl)amino)ethyl) ester
Uniqueness
Thiosulfuric acid, S-(2-((4-(ethyl-2-methoxyphenoxy)butyl)amino)ethyl) ester is unique due to its specific ethyl-2-methoxyphenoxybutyl chain, which imparts distinct chemical and physical properties
Properties
CAS No. |
21220-76-8 |
|---|---|
Molecular Formula |
C15H25NO5S2 |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
4-ethyl-2-methoxy-1-[4-(2-sulfosulfanylethylamino)butoxy]benzene |
InChI |
InChI=1S/C15H25NO5S2/c1-3-13-6-7-14(15(12-13)20-2)21-10-5-4-8-16-9-11-22-23(17,18)19/h6-7,12,16H,3-5,8-11H2,1-2H3,(H,17,18,19) |
InChI Key |
WKAOAZCFMDJMLH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCCCCNCCSS(=O)(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



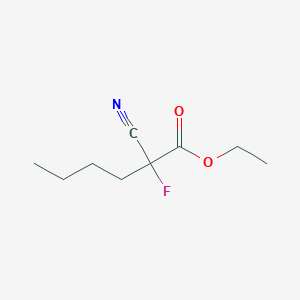

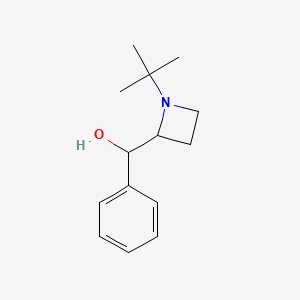
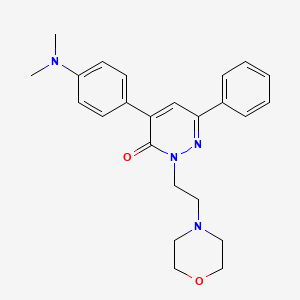
![N-[Amino(4-methylanilino)methylidene]thiourea](/img/structure/B14706187.png)
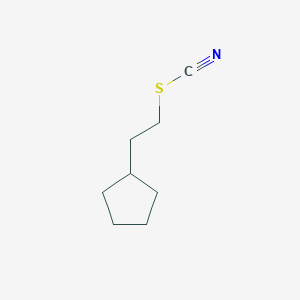
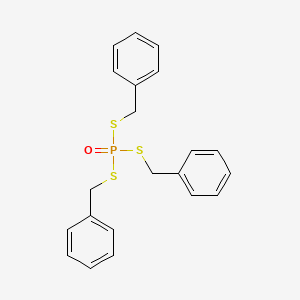

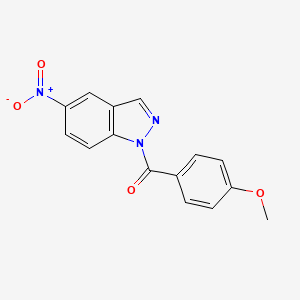
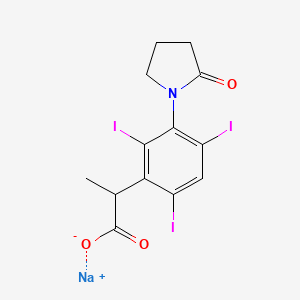
![2-[(Triphenylstannyl)sulfanyl]-1,3-benzoxazole](/img/structure/B14706227.png)
